molecular formula C20H16N2O2 B12521302 2-Naphthalenecarboxamide, 6-cyano-N-(3-ethoxyphenyl)- CAS No. 653604-41-2

2-Naphthalenecarboxamide, 6-cyano-N-(3-ethoxyphenyl)-

Cat. No.: B12521302
CAS No.: 653604-41-2
M. Wt: 316.4 g/mol
InChI Key: SBDGGFFQCSZVGF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 6-cyano-N-(3-ethoxyphenyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its naphthalene core, which is a fused pair of benzene rings, and functional groups that include a cyano group and an ethoxyphenyl group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-(3-ethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The naphthalene core undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Acylation: The amines are acylated to form the carboxamide.

    Substitution: The cyano and ethoxyphenyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 6-cyano-N-(3-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the cyano group or other reducible functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Naphthalenecarboxamide, 6-cyano-N-(3-ethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-(3-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s cyano and ethoxyphenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, 6-cyano-N-(3-methoxyphenyl)
  • 2-Naphthalenecarboxamide, 6-cyano-N-(3-phenoxyphenyl)
  • 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxamide, 6-cyano-N-(3-ethoxyphenyl)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the ethoxyphenyl group, in particular, enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

653604-41-2

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

6-cyano-N-(3-ethoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C20H16N2O2/c1-2-24-19-5-3-4-18(12-19)22-20(23)17-9-8-15-10-14(13-21)6-7-16(15)11-17/h3-12H,2H2,1H3,(H,22,23)

InChI Key

SBDGGFFQCSZVGF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

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